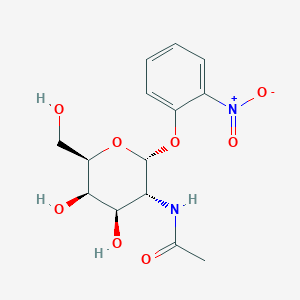

2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is a synthetic glycoside derivative. This compound is widely used in biochemical research as a substrate for detecting and characterizing specific enzymes, particularly α-N-acetylgalactosaminidase. Its structure includes a nitrophenyl group, which is chromogenic, making it useful for various analytical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside involves a combination of chemical and biocatalytic steps. Initially, an anomeric mixture is synthesized chemically. This mixture is then subjected to selective enzymatic hydrolysis to remove the β-anomer, leaving the desired α-anomer . The enzyme β-N-acetylhexosaminidase from Penicillium oxalicum is commonly used due to its high chemo- and regioselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of immobilized enzymes in lens-shaped polyvinyl alcohol hydrogel capsules has been reported to provide a biocatalyst with excellent storage and operational stability .

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside primarily undergoes hydrolytic reactions. These reactions are catalyzed by specific enzymes, such as α-N-acetylgalactosaminidase .

Common Reagents and Conditions: The hydrolytic reactions typically involve the use of immobilized β-N-acetylhexosaminidase under controlled conditions. The enzyme is not inhibited by the substrate or reaction products, ensuring efficient hydrolysis .

Major Products Formed: The major product formed from the hydrolysis of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is 2-acetamido-2-deoxy-α-D-galactopyranose, along with the release of the nitrophenyl group .

Aplicaciones Científicas De Investigación

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a chromogenic substrate for the detection and characterization of α-N-acetylgalactosaminidase activity . This application is crucial in clinical microbiology for diagnosing various diseases and conditions . Additionally, it is used in enzymatic assays to study enzyme kinetics and mechanisms .

Mecanismo De Acción

The compound exerts its effects by serving as a substrate for α-N-acetylgalactosaminidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing the nitrophenyl group, which can be detected spectrophotometrically . This reaction allows researchers to measure enzyme activity and study the enzyme’s role in various biological processes .

Comparación Con Compuestos Similares

Similar Compounds:

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside

- 4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside

- 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid

Uniqueness: 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is unique due to its specific use as a substrate for α-N-acetylgalactosaminidase. Its high chemo- and regioselectivity, along with its stability when immobilized, makes it particularly valuable for enzymatic assays and diagnostic applications .

Actividad Biológica

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside (commonly referred to as 2NP-GalNAc) is a synthetic glycoside derivative that serves as a significant substrate in biochemical research, particularly for the detection and characterization of specific enzymes like α-N-acetylgalactosaminidase. This article explores the biological activity of 2NP-GalNAc, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₈N₂O₈

- CAS Number : 23646-67-5

- IUPAC Name : N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide

The primary biological activity of 2NP-GalNAc arises from its role as a substrate for the enzyme α-N-acetylgalactosaminidase. Upon enzymatic hydrolysis, the glycosidic bond is cleaved, resulting in the release of the nitrophenyl group. This reaction can be quantitatively measured using spectrophotometric methods, making it an effective tool for enzyme assays.

Enzymatic Reactions

The hydrolysis of 2NP-GalNAc is catalyzed by α-N-acetylgalactosaminidase, which facilitates the conversion to 2-acetamido-2-deoxy-α-D-galactopyranose. The reaction can be summarized as follows:

Enzyme Characterization

2NP-GalNAc is extensively utilized in enzyme assays to characterize α-N-acetylgalactosaminidase activity. The chromogenic nature of the nitrophenyl group allows for easy detection and quantification of enzyme activity.

Case Studies

-

Kinetic Studies : Research has demonstrated that the specific enzyme activity of α-N-acetylgalactosaminidase with 2NP-GalNAc is approximately 417±17U/mg . This indicates high substrate affinity and effective catalysis.

Substrate Specific Enzyme Activity (U/mg) ± SD 4NP-β-GalNAc 422±17 4NP-β-GlcNAc 135.3±5.5 2NP-β-GalNAc 417±17 4MU-β-GalNAc 97.1±4.6 - Enzyme Immobilization : Studies have shown that immobilizing α-N-acetylgalactosaminidase enhances its stability and reusability in various assays. The effectiveness factor values during reactions were found to be above 0.99, indicating minimal mass transfer limitations .

Comparison with Similar Compounds

While there are other nitrophenyl derivatives such as 4-nitrophenyl derivatives of galactosamine and glucosamine, 2NP-GalNAc stands out due to its specificity for α-N-acetylgalactosaminidase and its unique chromogenic properties.

| Compound | Unique Features |

|---|---|

| 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside | Used for β-glycosidases |

| 4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | Specific for α-glucosidases |

| 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside | Specific for α-N-acetylgalactosaminidase |

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.